3-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-5-4-9(8-14)6-13-7-10(15)16/h9,13H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGLHPFYXOTHCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester, also known as (R)-3-(CarboxyMethyl-Methyl-aMino)-pyrrolidine-1-carboxylic acid tert-butyl ester, is a compound of significant interest in biochemical research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
- Molecular Formula : C12H22N2O4
- Molecular Weight : 258.31408 g/mol
- CAS Number : 1354010-47-1
- Structure : The compound features a pyrrolidine ring with carboxymethyl and amino substituents, along with a tert-butyl ester group.
Research indicates that compounds similar to 3-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester exhibit inhibitory effects on various biological targets, including viral enzymes. For instance, studies have shown that related amino acids can inhibit influenza virus neuraminidase, a critical enzyme for viral replication. This inhibition suggests potential antiviral applications for compounds with similar structures .
Inhibition Studies
A study involving the synthesis of pyrrolidine derivatives demonstrated their effectiveness in inhibiting neuraminidase activity. The kinetic mechanisms were analyzed using high-performance liquid chromatography (HPLC), revealing that these compounds can significantly reduce viral cytopathogenic effects in vitro. The 50% effective concentration (EC50) values were determined through regression analysis, showcasing the potential of these compounds as antiviral agents .
Cytotoxicity and Selectivity
The cytotoxic effects of 3-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester were evaluated using the MTT assay. Results indicated that while the compound exhibits antiviral properties, it also presents a degree of cytotoxicity, necessitating further investigation into its selectivity and safety profile .
Case Study 1: Antiviral Activity
In a controlled study, researchers synthesized a series of pyrrolidine derivatives, including the tert-butyl ester variant. These compounds were tested against various strains of influenza virus. The results indicated that specific structural modifications enhanced antiviral potency while minimizing cytotoxicity. The study concluded that derivatives like 3-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester could serve as lead compounds for developing new antiviral therapies .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of this compound class. By varying the substituents on the pyrrolidine ring, researchers identified optimal configurations that maximized inhibition against neuraminidase. These findings highlight the importance of structural diversity in developing effective inhibitors for viral enzymes .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2O4 |
| Molecular Weight | 258.31408 g/mol |
| CAS Number | 1354010-47-1 |
| EC50 (Antiviral Activity) | Varies by derivative |
| Cytotoxicity | Moderate |
| Study | Findings |
|---|---|
| Neuraminidase Inhibition | Significant reduction in viral replication |
| Cytotoxicity Assessment | Moderate toxicity observed in cell lines |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs, focusing on substituent variations, molecular weights, and functional properties:
*Calculated based on molecular formula C₁₂H₂₁N₂O₄.
Physicochemical Properties
- LogP and Solubility : The carboxymethyl group in the target compound increases hydrophilicity (lower LogP) compared to analogs like the methanesulfonyl derivative (LogP ~1.2) .
Key Differentiators and Research Insights
- Steric and Electronic Effects: The carboxymethyl-amino-methyl group offers a balance between steric bulk and hydrogen-bonding capacity, distinguishing it from bulkier (e.g., cyclopropyl) or more polar (e.g., sulfonamide) analogs .
- Stereochemical Impact: The R-configuration in (R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester enhances target specificity compared to the racemic target compound .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound features a pyrrolidine ring substituted with a carboxymethyl-amino group and a tert-butyl ester. The tert-butyl ester enhances lipophilicity and stability, making it resistant to hydrolysis under basic conditions, while the carboxymethyl-amino group provides a site for further functionalization (e.g., amide bond formation) .
Q. What is the standard synthetic route for this compound?
Synthesis typically involves:
- Step 1: Reacting pyrrolidine derivatives with tert-butyl alcohol under acidic conditions to introduce the tert-butyl ester.
- Step 2: Introducing the carboxymethyl-amino group via alkylation or reductive amination. Key parameters include temperature (0–25°C for sensitive steps) and reagent stoichiometry to minimize side products .
Q. Which analytical techniques are used to confirm purity and structure?
- Nuclear Magnetic Resonance (NMR): Assigns protons and carbons to confirm substituent positions.
- Mass Spectrometry (MS): Validates molecular weight.
- HPLC: Quantifies purity (>95% typical for research-grade material) .
Q. What are its primary applications in medicinal chemistry?
It serves as a precursor for bioactive molecules, particularly in synthesizing enzyme inhibitors or receptor modulators due to its rigid pyrrolidine scaffold and functionalizable groups .
Q. How is the tert-butyl ester removed during downstream reactions?
Deprotection is achieved via acidolysis (e.g., HCl in dioxane) or catalytic hydrogenation, yielding the free carboxylic acid without disrupting the pyrrolidine ring .
Advanced Research Questions
Q. How can reaction yields be optimized during carboxymethyl-amino group introduction?
- Use reductive amination with NaBH(OAc)₃ in anhydrous THF at 0°C to minimize byproducts.
- Monitor pH to avoid premature hydrolysis of intermediates .
Q. What strategies resolve contradictions in NMR data for stereoisomers?
- Employ 2D NMR (e.g., NOESY) to confirm spatial arrangements.
- Compare experimental data with computational predictions (DFT calculations) .
Q. How does modifying the carboxymethyl group impact biological activity?
- Case Study: Replacing the carboxymethyl with a chloroacetyl group (as in ) enhances electrophilicity, enabling covalent binding to target proteins.
- Solubility can be maintained by introducing polar substituents (e.g., hydroxyl groups) .
Q. What mechanistic insights explain its enzyme inhibition properties?
Molecular docking studies suggest the pyrrolidine ring fits into hydrophobic enzyme pockets, while the carboxymethyl-amino group forms hydrogen bonds with catalytic residues (e.g., serine hydrolases) .
Q. How do structural analogs compare in binding affinity?
- Example: Analogs with trifluoromethyl groups () show higher affinity due to enhanced van der Waals interactions.
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for quantitative comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
